molecular formula C10H18O2Si2 B1329481 1,4-Bis(hydroxydimethylsilyl)benzene CAS No. 2754-32-7

1,4-Bis(hydroxydimethylsilyl)benzene

Cat. No. B1329481
Key on ui cas rn: 2754-32-7
M. Wt: 226.42 g/mol
InChI Key: YBNBOGKRCOCJHH-UHFFFAOYSA-N
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Patent
US06184269B2

Procedure details

Into a flame dried 250 mL three neck round bottom flask equipped with magnetic stirrer and water condenser was added anhydrous ethanol (122 mL) and a small piece of sodium metal under argon. The ethanol was heated to reflux. Then, the 1,4-bis(dimethylsilyl)benzene (100 g, 51.5 mmol) was added dropwise to the reaction flask with stirring over 30 minutes. When hydrogen evolution ceased, the reaction mixture was added with vigorous stirring to a mixture of NaOH (69.45 g), CH3OH (427 mL) and H2O (48.8 mL). After standing for 15 min, another solution of NaOH (69.45 g) in H2O (463.6 mL) was added to the mixture. The mixture was allowed to stand for 30 minutes with occasional shaking and then poured into a vigorously stirred solution of KH2PO4 (610 g) in excess ice and H2O (2440 mL). Crude disilanol product was precipitated as a white solid, filtered, dissolved in ethyl ether (610 mL), and washed with an equal volume of water. The ether solution of the product was dried (anhydrous Na2SO4) and concentrated to give a white solid. The solid was recrystallized from hot CCl4 (500 mL) and dried at 60° C. overnight in vacuo to provide final needle-like white solid product (90 g, yield 77.6%). 1H and 13C NMR analyses were consistent with the structure assigned.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
69.45 g
Type
reactant
Reaction Step Three
Name
Quantity
48.8 mL
Type
solvent
Reaction Step Three
Name
Quantity
427 mL
Type
solvent
Reaction Step Three
Name
Quantity
69.45 g
Type
reactant
Reaction Step Four
Name
Quantity
463.6 mL
Type
solvent
Reaction Step Four
Name
KH2PO4
Quantity
610 g
Type
reactant
Reaction Step Five
Name
Quantity
2440 mL
Type
solvent
Reaction Step Five
Yield
77.6%

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([CH3:12])[C:3]1[CH:8]=[CH:7][C:6]([SiH:9]([CH3:11])[CH3:10])=[CH:5][CH:4]=1.[H][H].[OH-:15].[Na+].[OH:17]P([O-])(O)=O.[K+]>O.CO>[OH:15][Si:9]([CH3:11])([CH3:10])[C:6]1[CH:7]=[CH:8][C:3]([Si:2]([OH:17])([CH3:12])[CH3:1])=[CH:4][CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C[SiH](C1=CC=C(C=C1)[SiH](C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
69.45 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
48.8 mL
Type
solvent
Smiles
O
Name
Quantity
427 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
69.45 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
463.6 mL
Type
solvent
Smiles
O
Step Five
Name
KH2PO4
Quantity
610 g
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Name
Quantity
2440 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Into a flame dried 250 mL three neck round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer and water condenser
ADDITION
Type
ADDITION
Details
was added anhydrous ethanol (122 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The ethanol was heated to reflux
ADDITION
Type
ADDITION
Details
the reaction mixture was added
WAIT
Type
WAIT
Details
After standing for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
to stand for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with occasional shaking
CUSTOM
Type
CUSTOM
Details
Crude disilanol product was precipitated as a white solid
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl ether (610 mL)
WASH
Type
WASH
Details
washed with an equal volume of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution of the product was dried (anhydrous Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from hot CCl4 (500 mL)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. overnight in vacuo
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O[Si](C1=CC=C(C=C1)[Si](C)(C)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: PERCENTYIELD 77.6%
YIELD: CALCULATEDPERCENTYIELD 771.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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